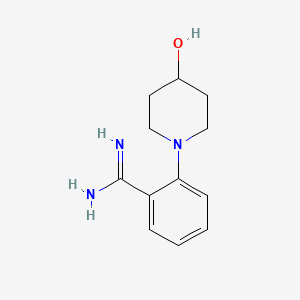
2-(4-Hydroxy-piperidin-1-YL)-benzamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxy-piperidin-1-YL)-benzamidine is a chemical compound with the molecular formula C12H15N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and benzamidine, a compound containing an amidine group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-piperidin-1-YL)-benzamidine typically involves the reaction of 4-hydroxy-piperidine with benzamidine. One common method involves the use of meta-chloroperoxybenzoic acid and methanol to prepare N-hydroxypiperidine, followed by heating with acetone to obtain the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control.
化学反应分析
Types of Reactions
2-(4-Hydroxy-piperidin-1-YL)-benzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce various substituted piperidine derivatives.
科学研究应用
2-(4-Hydroxy-piperidin-1-YL)-benzamidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 2-(4-Hydroxy-piperidin-1-YL)-benzamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
相似化合物的比较
Similar Compounds
4-Hydroxypiperidine: A related compound with similar structural features but lacking the benzamidine group.
2-(4-Hydroxy-piperidin-1-YL)-benzaldehyde: Another related compound with an aldehyde group instead of an amidine group.
Uniqueness
2-(4-Hydroxy-piperidin-1-YL)-benzamidine is unique due to the presence of both the hydroxyl group on the piperidine ring and the amidine group on the benzene ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
属性
CAS 编号 |
887577-43-7 |
|---|---|
分子式 |
C12H17N3O |
分子量 |
219.28 g/mol |
IUPAC 名称 |
2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C12H17N3O/c13-12(14)10-3-1-2-4-11(10)15-7-5-9(16)6-8-15/h1-4,9,16H,5-8H2,(H3,13,14) |
InChI 键 |
LQBAUWMXKVHRGP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1O)C2=CC=CC=C2C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


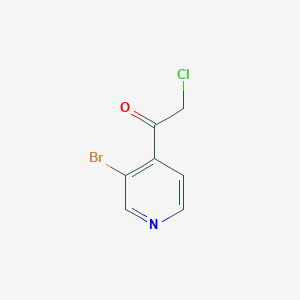
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)
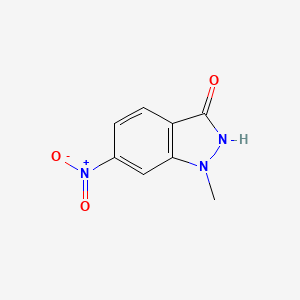
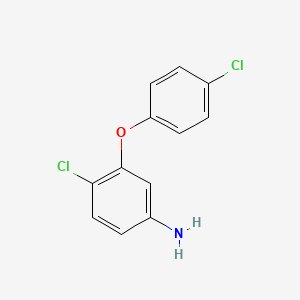
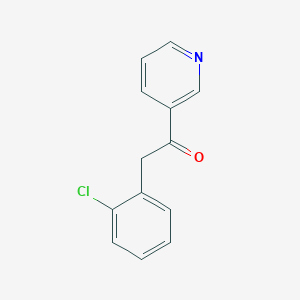


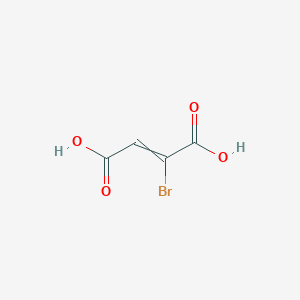
![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)




![8-Hydroxy-2-oxaspiro[3.5]non-7-en-6-one](/img/structure/B12442446.png)
